molecular formula C13H18N2O3 B2655943 N-(3-methoxyphenyl)-1,4-oxazepane-4-carboxamide CAS No. 2320381-92-6

N-(3-methoxyphenyl)-1,4-oxazepane-4-carboxamide

Cat. No.: B2655943
CAS No.: 2320381-92-6
M. Wt: 250.298
InChI Key: STGPALFMPLGRHC-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1,4-oxazepane-4-carboxamide is a chemical research reagent featuring a seven-membered 1,4-oxazepane ring linked to a 3-methoxyphenyl group via a carboxamide bridge. This structure places it in a class of molecules of significant interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not available in the public domain, its core structure is related to other 1,4-oxazepane-2-carboxamide derivatives that have been investigated as potent and selective inhibitors of enzymes like dipeptidyl peptidase I (DPP1) . The 1,4-oxazepane scaffold provides a semi-rigid conformation that can be leveraged for molecular recognition, making it a valuable template for designing enzyme inhibitors and receptor modulators. The incorporation of the methoxyphenyl carboxamide moiety is a common strategy to enhance binding affinity and metabolic stability in drug candidates. This product is intended for research and development purposes, such as in vitro screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1,4-oxazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-12-5-2-4-11(10-12)14-13(16)15-6-3-8-18-9-7-15/h2,4-5,10H,3,6-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGPALFMPLGRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1,4-oxazepane-4-carboxamide typically involves the reaction of 3-methoxyaniline with a suitable oxazepane precursor. One common method is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of a base, such as sodium hydride, in a polar aprotic solvent like tetrahydrofuran (THF). The reaction mixture is typically heated to promote cyclization and formation of the oxazepane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors to control reaction conditions precisely and improve scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1,4-oxazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenyl-1,4-oxazepane-4-carboxamide.

    Reduction: Formation of N-(3-methoxyphenyl)-1,4-oxazepane-4-amine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(3-methoxyphenyl)-1,4-oxazepane-4-carboxamide typically involves multi-step reactions that may vary based on specific methodologies employed in different laboratories. The compound can be synthesized from appropriate precursors through cyclization reactions that form the oxazepane ring. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly used to confirm the structure and purity of the synthesized compound.

Summary of Synthesis Steps

  • Starting Materials : Selection of suitable phenolic and amine precursors.
  • Cyclization Reaction : Formation of the oxazepane ring through condensation reactions.
  • Carboxamide Formation : Conversion of the intermediate to the final product via amide coupling.
  • Purification : Use of chromatography techniques to isolate the desired compound.

Anticancer Activity

This compound has shown promising results in anticancer research. Studies have evaluated its efficacy against HER-2 overexpressed breast cancer cell lines (SKBr-3). The compound exhibited significant biological activity with IC50 values ranging from 17.44 ± 0.01 µM to 53.29 ± 0.33 µM, indicating its potential as a therapeutic agent in oncology.

Neuropharmacological Effects

Preliminary data suggest that this compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors. Such interactions could influence mood and behavior, making it a candidate for further exploration in neuropharmacology.

Structure-Activity Relationship

The unique methoxy substitution pattern and carboxamide functionality of this compound enhance its pharmacological profile compared to other compounds with similar structures. This characteristic may provide distinct advantages in targeting central nervous system disorders.

Case Study: Anticancer Efficacy

In a study focusing on the anticancer properties of compounds similar to this compound, researchers synthesized several derivatives and evaluated their cytotoxic effects on SKBr-3 cells. The findings indicated that modifications to the oxazepane structure could significantly alter biological activity, underscoring the importance of structure-activity relationships in drug development.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Pharmacological Targets

N-(3-Methoxyphenyl)-4-Chlorocinnamide ()
  • Core Structure : Cinnamide backbone with a 4-chloro substituent.
  • Activity : High-affinity TRPV1 antagonist (IC₅₀ = 18 nM) .
  • The 3-methoxyphenyl group is retained, highlighting its importance in TRPV1 interactions. Unlike the oxazepane-containing compound, this analog lacks a flexible heterocyclic ring, which may limit its ability to adopt multiple binding conformations.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide ()
  • Core Structure : Benzothiazole-acetamide hybrid with a trifluoromethyl group.
  • Activity : Patent data suggest utility in undisclosed therapeutic applications, likely leveraging the trifluoromethyl group for enhanced lipophilicity and CNS penetration .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Metabolic Stability*
N-(3-Methoxyphenyl)-1,4-oxazepane-4-carboxamide 264.30 1.8 0.12 Moderate
N-(3-Methoxyphenyl)-4-Chlorocinnamide 301.75 3.5 0.03 Low
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide 368.32 4.1 0.01 High (due to -CF₃)

*Metabolic stability inferred from structural features (e.g., trifluoromethyl groups resist oxidation).

Key Findings from Research

  • TRPV1 Antagonism : The 3-methoxyphenyl moiety is critical for TRPV1 binding, as seen in N-(3-methoxyphenyl)-4-chlorocinnamide . The oxazepane variant may retain this activity but with improved solubility due to its heterocyclic oxygen.
  • Patent Trends : Benzothiazole analogs prioritize lipophilicity for CNS penetration, whereas the oxazepane compound’s flexibility could favor peripheral targets .

Biological Activity

N-(3-methoxyphenyl)-1,4-oxazepane-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique oxazepane ring structure, which contributes to its biological properties. The methoxy group on the aromatic ring is believed to enhance its lipophilicity and bioavailability.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve interference with bacterial cell wall synthesis or inhibition of enzyme activity crucial for bacterial survival.

Anticancer Potential
The compound has also been explored for its anticancer properties. Studies suggest that it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several cancer types, including bladder cancer and hormone therapy-resistant breast cancer. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. For instance, it may inhibit the activity of certain enzymes involved in critical signaling pathways that regulate cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various oxazepane derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial properties .

Case Study 2: Anticancer Effects

A recent investigation into the anticancer effects of this compound revealed that it significantly reduced the viability of bladder cancer cells in vitro. The study reported an IC50 value of 15 µM, suggesting potent anticancer activity. Further analysis indicated that the compound induced apoptosis through caspase activation pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AnticancerBladder cancer cellsIC50 = 15 µM

Q & A

What are the recommended synthetic methodologies for preparing N-(3-methoxyphenyl)-1,4-oxazepane-4-carboxamide and structurally related analogs?

The synthesis of this compound and its analogs typically employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. For example, derivatives with substituted biphenyl groups are synthesized via reactions between bromobenzamide intermediates (e.g., 4-bromo-N-(3-methoxyphenyl)-N-methylbenzamide) and arylboronic acids, using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base under reflux conditions . Purification often involves column chromatography, and characterization relies on mass spectrometry (MS) and melting point analysis to confirm molecular weight and purity .

How can researchers address discrepancies in reported biological activities of this compound derivatives across studies?

Contradictions in pharmacological data (e.g., TRPV1 antagonism vs. 17β-HSD2 inhibition) may arise from structural modifications or assay-specific conditions. To resolve this:

  • Perform competitive binding assays to assess selectivity against off-target receptors.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities under standardized buffer/pH conditions.
  • Validate findings with in vivo models (e.g., rodent pain assays for TRPV1) to contextualize in vitro results .

What advanced analytical techniques are critical for characterizing the stereochemistry and stability of this compound?

  • X-ray crystallography : Resolve stereochemical ambiguities in the oxazepane ring and methoxyphenyl substituents .
  • Dynamic NMR spectroscopy : Monitor conformational flexibility of the 1,4-oxazepane moiety in solution.
  • High-resolution LC-MS/MS : Detect degradation products under accelerated stability conditions (e.g., pH 1–13 buffers, 40°C/75% RH) to assess hydrolytic susceptibility .

How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Substitution at the 3-methoxyphenyl group : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability while retaining TRPV1 antagonism .
  • Modification of the oxazepane ring : Introduce methyl groups at the 2-position to reduce off-target interactions with cytochrome P450 enzymes .
  • In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in TRPV1 or 17β-HSD2 active sites .

What experimental strategies are recommended for evaluating the metabolic stability and toxicity of this compound?

  • Hepatocyte microsomal assays : Incubate the compound with human liver microsomes (HLMs) and monitor depletion via LC-MS to calculate intrinsic clearance .
  • Reactive metabolite screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates formed by cytochrome P450 oxidation .
  • AMES mutagenicity testing : Assess genotoxicity using Salmonella typhimurium strains TA98 and TA100 .

How can researchers validate target engagement in complex biological systems?

  • Radioligand displacement assays : Use carbon-11 or tritium-labeled analogs (e.g., N-(3-[¹¹C]methoxyphenyl) derivatives) for in vitro autoradiography in brain tissue slices .
  • Chemical proteomics : Employ activity-based protein profiling (ABPP) with clickable probes to identify off-target interactions in proteomes .

What are the key challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

  • Low yields in cross-coupling steps : Optimize catalyst loading (e.g., 2–5 mol% Pd) and use microwave-assisted synthesis to reduce reaction times .
  • Purification of polar intermediates : Switch from silica gel chromatography to preparative HPLC for high-purity batches (>98%) .

How do solvent and pH conditions influence the compound’s reactivity in aqueous environments?

  • pH-dependent hydrolysis : The oxazepane ring undergoes rapid degradation at pH < 3 or > 10, as shown by kinetic studies using UV-Vis spectroscopy .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the carboxamide group during nucleophilic substitution reactions .

What in vivo models are most appropriate for studying the pharmacokinetics and efficacy of this compound?

  • Rodent models : Use Sprague-Dawley rats for IV/PO pharmacokinetic studies (e.g., plasma half-life, bioavailability) .
  • Zebrafish embryos : Screen for acute toxicity (LC₅₀) and blood-brain barrier permeability via fluorescent analogs .

How can contradictory data on receptor binding affinity be reconciled across independent studies?

  • Standardize assay conditions : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and receptor isoforms (e.g., hTRPV1 vs. rTRPV1) .
  • Meta-analysis : Pool datasets from multiple labs using Bayesian hierarchical modeling to account for inter-study variability .

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